molecular formula C12H14O4 B13729524 ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate

ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate

Cat. No.: B13729524
M. Wt: 222.24 g/mol
InChI Key: SIHZPNYBBDKFLJ-AATRIKPKSA-N
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Description

Ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired compound through a series of steps involving dehydration and aromatization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as halides and amines are used under various conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate can be compared with other furan derivatives such as:

    Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Known for its inhibitory effects on insulin secretion.

    Ethyl 5-(3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate: Acts as a selective β-galactosidase inhibitor.

    Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits anticancer activity.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate

InChI

InChI=1S/C12H14O4/c1-4-15-12(14)11-7-10(16-9(11)3)6-5-8(2)13/h5-7H,4H2,1-3H3/b6-5+

InChI Key

SIHZPNYBBDKFLJ-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)C1=C(OC(=C1)/C=C/C(=O)C)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C=CC(=O)C)C

Origin of Product

United States

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